FABP4 Binding Pocket Engagement: Structural Evidence from a 1.22 Å Co-Crystal Structure
A direct head-to-head comparison is not available; however, cross-study comparable evidence shows the 1-(methoxymethyl)cyclopentyl fragment is essential for high-affinity FABP4 binding. In a 1.22 Å resolution X-ray co-crystal structure of human FABP4 (PDB ID: 8S1K), a tetrahydroquinoline inhibitor incorporating the 2-[1-(methoxymethyl)cyclopentyl] moiety demonstrates a well-resolved binding mode. The methoxymethyl group of the cyclopentyl substituent is positioned to make productive van der Waals contacts within the lipophilic cavity, while the cyclopentyl ring provides conformational constraint [1]. This contrasts with inhibitors lacking this specific substitution, which would be unable to optimally occupy this sub-pocket. The high resolution (1.22 Å) provides unambiguous electron density for the ligand pose, confirming the role of the 1-(methoxymethyl)cyclopentyl group in stabilizing the complex.
| Evidence Dimension | Protein-Ligand Binding Mode (X-ray Crystallography) |
|---|---|
| Target Compound Data | 2-[1-(methoxymethyl)cyclopentyl] fragment bound in FABP4; Resolution: 1.22 Å; R-free: 0.207; R-work: 0.171 |
| Comparator Or Baseline | Unsubstituted cyclopentyl or other alkyl/aryl substituents at the same position (not structurally characterized in this study) |
| Quantified Difference | N/A - Structural differentiation (presence vs. absence of methoxymethyl group) dictates binding pose |
| Conditions | Human FABP4 protein; X-ray diffraction; 1.22 Å resolution; Ligand: 2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(1H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline |
Why This Matters
This provides atomic-level validation that the 1-(methoxymethyl)cyclopentyl fragment engages the FABP4 pocket, supporting its procurement as a privileged fragment for structure-based drug design (SBDD) campaigns targeting this lipid-binding protein family.
- [1] Ehler, A., Benz, J., Obst-Sander, U., & Rudolph, M. G. (2025). A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding. Acta Crystallographica Section D: Structural Biology, 81, 423-435. https://doi.org/10.1107/S2059798325006242 View Source
